Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride
Overview
Description
Polyquaternium-7 is an organic compound belonging to the polyquaternium class of chemicals. It is widely used in the personal care industry due to its antistatic and film-forming properties. Polyquaternium-7 is a copolymer of acrylamide and the quaternary ammonium salt diallyldimethylammonium chloride . Its molecular formula is (C₈H₁₆ClN)ₙ(C₃H₅NO)ₘ .
Scientific Research Applications
Polyquaternium-7 has a wide range of applications in scientific research. In chemistry, it is used as a mesopore-directing agent in the synthesis of hierarchical titanium silicalite-1, which is applied in the hydroxylation of phenol . In biology and medicine, it is utilized for its antimicrobial properties, particularly in contact lens disinfecting solutions . In the industry, Polyquaternium-7 is employed in personal care products such as shampoos, conditioners, and lotions for its conditioning and moisturizing effects .
Mechanism of Action
Polyquaternium-7 is used for its antistatic and film-forming properties . The positive charge on the quats attracts them to the slightly negatively charged skin and hair proteins . This accounts for the use of most monomeric and polymeric quats for all types of hair and skin conditioning products and as antistatics agents .
Future Directions
Polyquaternium-7 is one of the most widely used and cost-effective conditioning polymers for personal care applications . New block co-polymers and a fairly large number of new cationic polymers have been introduced into hair care recently, while fractal polymers (highly irregular shapes) and nanoparticles have been developed and are receiving attention for potential use in hair care .
Preparation Methods
Polyquaternium-7 is synthesized through the copolymerization of acrylamide and diallyldimethylammonium chloride. The reaction typically occurs in an aqueous solution, where the monomers are polymerized using free-radical initiators . Industrial production methods involve controlling the reaction conditions such as temperature, pH, and concentration of the monomers to achieve the desired molecular weight and properties of the polymer .
Chemical Reactions Analysis
Polyquaternium-7 primarily undergoes reactions typical of cationic polymers. It can participate in substitution reactions due to the presence of quaternary ammonium groups. Common reagents used in these reactions include anionic surfactants and other negatively charged species . The major products formed from these reactions are typically complex salts or modified polymers with enhanced properties .
Comparison with Similar Compounds
Polyquaternium-7 is unique due to its specific copolymer composition of acrylamide and diallyldimethylammonium chloride. Similar compounds include other polyquaterniums such as Polyquaternium-1, Polyquaternium-10, and Polyquaternium-11 . These compounds share similar conditioning and antistatic properties but differ in their specific monomer compositions and molecular structures, which can affect their performance in various applications .
Properties
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOSBZOUUACCCN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26590-05-6 | |
Record name | Acrylamide-diallyldimethylammonium chloride copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26590-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
25-35% Aqueous solution: Clear liquid with a mild odor; [BASF MSDS] | |
Record name | Quaternium-41 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21512 | |
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CAS No. |
26590-05-6, 108464-53-5 | |
Record name | Quaternium-41 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, polymer with 2-propenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Polyquaternium-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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